molecular formula C15H29ClN2O3 B13515312 Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride

Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride

Cat. No.: B13515312
M. Wt: 320.85 g/mol
InChI Key: XJHUKWHKHPZTRU-UHFFFAOYSA-N
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Description

Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of dry dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base. The reaction is carried out at room temperature, followed by heating to 80°C overnight . The product is then isolated and purified through standard extraction and drying techniques.

Industrial Production Methods

In an industrial setting, the production of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various piperidine derivatives.

Scientific Research Applications

Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group and bipiperidine structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
  • tert-Butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride (CAS Number: 367500-88-7) is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.39 g/mol
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.

The structure of the compound features a bipiperidine core which is significant for its biological interactions.

Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride has been studied for its interaction with various biological targets. It primarily acts as a modulator of neurotransmitter systems and has shown potential in influencing receptor activity related to the central nervous system.

1. Neurotransmitter Modulation

Research indicates that the compound may enhance the activity of certain neurotransmitters, potentially impacting conditions such as anxiety and depression. The bipiperidine structure is known for its ability to interact with dopamine and serotonin receptors.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride exhibits anti-inflammatory properties. It has been shown to modulate cytokine production in immune cells, particularly in the context of lipopolysaccharide (LPS) stimulation.

3. Antioxidant Activity

The compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.

Case Studies and Experimental Data

A study conducted on murine models evaluated the efficacy of the compound in reducing inflammation markers. The results are summarized in the following table:

Treatment GroupIL-6 Levels (ng/mL)TNF-α Levels (ng/mL)Cell Viability (%)
Control50 ± 540 ± 4100
Low Dose35 ± 330 ± 395
High Dose20 ± 215 ± 290

The data indicate a significant reduction in IL-6 and TNF-α levels with increasing doses of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride, suggesting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.85 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16;/h12-13,18H,4-11H2,1-3H3;1H

InChI Key

XJHUKWHKHPZTRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O.Cl

Origin of Product

United States

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